![molecular formula C23H24N2O4 B5221681 5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as AEMIS and is a member of the isoxazole family of compounds. AEMIS has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mechanism of Action
The mechanism of action of AEMIS is not fully understood, but it is thought to act on various receptors and enzymes in the body. AEMIS has been shown to interact with GABA receptors in the central nervous system, which may contribute to its anxiolytic and antidepressant effects. AEMIS has also been shown to inhibit angiotensin-converting enzyme (ACE), which may contribute to its antihypertensive effects. In cancer research, AEMIS has been shown to inhibit the activity of various enzymes involved in cell proliferation, which may contribute to its antiproliferative effects.
Biochemical and Physiological Effects:
AEMIS has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects in the central nervous system, antihypertensive effects in the cardiovascular system, and antiproliferative effects in cancer cells. AEMIS has also been shown to have antioxidant and anti-inflammatory effects, making it a potential treatment for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
AEMIS has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various research fields. However, AEMIS also has several limitations, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on AEMIS, including further studies on its mechanism of action, its potential applications in various disease models, and its potential use as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosage and administration route for AEMIS and to investigate potential drug interactions with other compounds. Overall, AEMIS has significant potential as a tool for scientific research, and further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of AEMIS involves several steps, including the reaction of 4-acetylphenol with 4-ethylbenzylamine, followed by the reaction of the resulting product with isoxazolecarboxylic acid. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
AEMIS has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, AEMIS has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In the cardiovascular system, AEMIS has been shown to have antihypertensive effects, making it a potential treatment for hypertension. In cancer research, AEMIS has been shown to have antiproliferative effects, making it a potential treatment for cancer.
properties
IUPAC Name |
5-[(4-acetylphenoxy)methyl]-N-[(4-ethylphenyl)methyl]-N-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-17-5-7-18(8-6-17)14-25(3)23(27)22-13-21(29-24-22)15-28-20-11-9-19(10-12-20)16(2)26/h5-13H,4,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLGJYYRZFZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C)C(=O)C2=NOC(=C2)COC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(allyloxy)-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbenzamide](/img/structure/B5221609.png)
![(4-fluoro-2-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5221613.png)

![benzyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5221626.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221645.png)
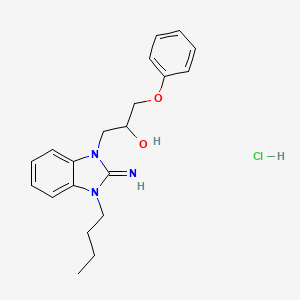
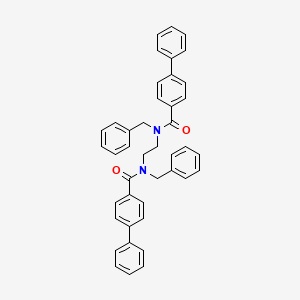
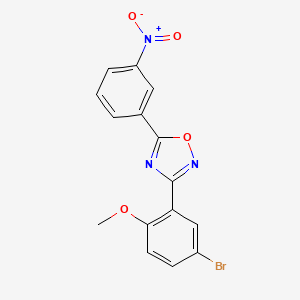
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
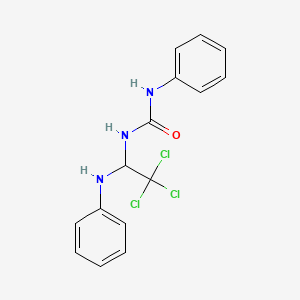
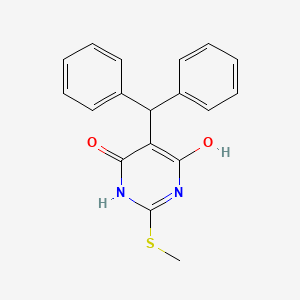
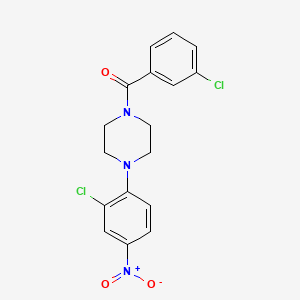
![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)